3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Overview
Description
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which share a similar structure with “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Catalyst for Reactions
Compounds similar to “3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” have been used as versatile catalysts for reactions, including the Mannich reaction .
Green Chemistry
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Pharmacokinetics
The compound’s molecular weight is 25168 , which may influence its bioavailability.
Result of Action
It is known that fluorine-containing compounds have unique effects on the biological activities and physical properties of compounds .
Action Environment
It is known that the development of fluorinated organic chemicals is an increasingly important research topic .
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMRSONLHAUTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | |
CAS RN |
1095545-09-7 | |
Record name | 3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.